Ampicillin hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

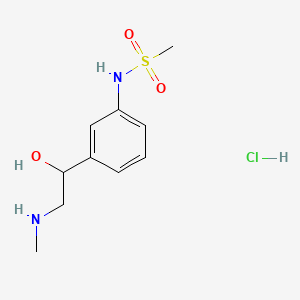

Ampicillin hydrochloride is the hydrochloride salt of Ampicillin --- an antibiotic used to prevent and treat a number of bacterial infections such as respiratory tract infections, urinary tract infections, meningitis, salmonella infections, and endocarditis.

Wissenschaftliche Forschungsanwendungen

1. Environmental Applications

Degradation and Water Treatment

Ampicillin is often found in wastewater from hospitals and veterinary clinics. Research has explored its degradation through various electrochemical advanced oxidation processes (EAOPs) such as electro-oxidation with hydrogen peroxide, electro-Fenton, and photo electro-Fenton. These methods show high efficiency in degrading ampicillin, leading to the elimination of its antimicrobial activity and conversion into less harmful products (Vidal et al., 2019).

2. Biosensing and Detection

Aptasensing Technology

A novel approach has been developed to enhance the in vitro detection of ampicillin using titanium dioxide nanoparticle-based interdigitated device electrodes. This biosensing platform is significant for evaluating the purity of ampicillin, especially in pharmaceutical industries (Paraja et al., 2019).

3. Antibiotic Interactions

Combination with Other Compounds

Studies have examined the interaction of ampicillin with other substances. For instance, a study evaluated the antimicrobial interaction between methanol extract of the lichen, Ramalina Farinacea, and ampicillin against Staphylococcus Aureus. The combination showed enhanced potency in certain cases of infection (Agboke & Esimone, 2011).

4. Drug Release and Formulation

Controlled Release Systems

Research on gelatin methacrylate/methacrylic acid hydrogel for controlled delivery of ampicillin has shown promising results. Such systems are effective in delivering antibiotics in a controlled manner, especially against multi-drug resistant bacteria (Anirudhan & Mohan, 2018).

5. Drug Stability and Degradation

Stability Analysis

Studies have been conducted on the stability and degradation of ampicillin in pharmaceutical preparations, exploring the effects of various stress factors like heat, pH, and UV light. This research is crucial for ensuring the efficacy and safety of ampicillin-based medications (Naveed et al., 2014).

6. Antibiotic Resistance and Environmental Impact

Resistance and Ecotoxicity

The presence of ampicillin in wastewater can lead to antibiotic resistance and ecological harm. Research has focused on the elimination of ampicillin from wastewater using processes like solar photo-Fenton oxidation, which also addresses the growth of resistant E. coli strains and reduces ecotoxicity (Ioannou-Ttofa et al., 2019).

Eigenschaften

CAS-Nummer |

40688-84-4 |

|---|---|

Produktname |

Ampicillin hydrochloride |

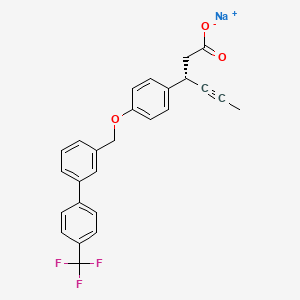

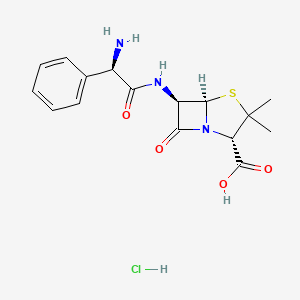

Molekularformel |

C16H20ClN3O4S |

Molekulargewicht |

385.86 |

IUPAC-Name |

4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 6-(((2R)-aminophenylacetyl)amino)-3,3-dimethyl-7-oxo-, monohydrochloride, (2S,5R,6R)- |

InChI |

1S/C16H19N3O4S.ClH/c1-16(2)11(15(22)23)19-13(21)10(14(19)24-16)18-12(20)9(17)8-6-4-3-5-7-8;/h3-7,9-11,14H,17H2,1-2H3,(H,18,20)(H,22,23);1H/t9-,10-,11+,14-;/m1./s1 |

InChI-Schlüssel |

DRLJIPQOBJCEET-YWUHCJSESA-N |

SMILES |

Cl.CC1(C)S[C@@H]2[C@H](NC(=O)[C@H](N)c3ccccc3)C(=O)N2[C@H]1C(=O)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Ampicillin hydrochloride, Ampicillin HCl |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.